MC-betaglucuronide-MMAE-1
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Overview
Description
MC-betaglucuronide-MMAE-1 is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor, linked via the cleavable ADC linker MC-betaglucuronide . The combination of these components allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-betaglucuronide-MMAE-1 involves the conjugation of MMAE with the MC-betaglucuronide linker. The process typically includes the following steps:
Activation of the linker: The MC-betaglucuronide linker is activated to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and MMAE: Large quantities of the linker and MMAE are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
MC-betaglucuronide-MMAE-1 undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable linker can be hydrolyzed under acidic or enzymatic conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes are used to hydrolyze the linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce the compound.
Major Products Formed
Hydrolysis: Hydrolysis of the linker results in the release of MMAE.
Reduction: Reduction reactions can lead to the formation of reduced intermediates and by-products.
Scientific Research Applications
MC-betaglucuronide-MMAE-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugation and stability.
Biology: Employed in cell biology studies to investigate the effects of tubulin polymerization inhibition.
Medicine: Utilized in preclinical and clinical studies for targeted cancer therapy.
Industry: Applied in the development of new ADCs for cancer treatment
Mechanism of Action
MC-betaglucuronide-MMAE-1 exerts its effects through the following mechanism:
Targeting cancer cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and release: The ADC is internalized by the cancer cell, and the linker is cleaved, releasing MMAE.
Inhibition of tubulin polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
MC-betaglucuronide-MMAE-1 is unique due to its specific linker and potent antitumor activity. Similar compounds include:
MC-betaglucuronide-MMAF: Another ADC with a similar linker but different cytotoxic agent.
MC-vc-PABC-MMAE: Uses a different linker (valine-citrulline) but the same cytotoxic agent (MMAE).
MC-PEG4-MMAE: Employs a polyethylene glycol (PEG) linker for improved solubility and stability
This compound stands out due to its cleavable linker, which allows for controlled release of the cytotoxic agent within the target cells .
Properties
Molecular Formula |
C66H98N8O20 |
---|---|
Molecular Weight |
1323.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1 |
InChI Key |
SBQIJGOPQUXPJF-CDCONWBCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
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